Cas no 1804727-18-1 (2-Amino-6-cyano-3-(difluoromethyl)pyridine-4-carboxylic acid)

2-Amino-6-cyano-3-(difluoromethyl)pyridine-4-carboxylic acid 化学的及び物理的性質
名前と識別子
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- 2-Amino-6-cyano-3-(difluoromethyl)pyridine-4-carboxylic acid
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- インチ: 1S/C8H5F2N3O2/c9-6(10)5-4(8(14)15)1-3(2-11)13-7(5)12/h1,6H,(H2,12,13)(H,14,15)
- InChIKey: TVDWDPQXMRCQRJ-UHFFFAOYSA-N
- ほほえんだ: FC(C1C(N)=NC(C#N)=CC=1C(=O)O)F
計算された属性
- 水素結合ドナー数: 2
- 水素結合受容体数: 7
- 重原子数: 15
- 回転可能化学結合数: 2
- 複雑さ: 302
- トポロジー分子極性表面積: 100
- 疎水性パラメータ計算基準値(XlogP): 0.7
2-Amino-6-cyano-3-(difluoromethyl)pyridine-4-carboxylic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A029070030-1g |
2-Amino-6-cyano-3-(difluoromethyl)pyridine-4-carboxylic acid |
1804727-18-1 | 97% | 1g |
$1,490.00 | 2022-04-01 |
2-Amino-6-cyano-3-(difluoromethyl)pyridine-4-carboxylic acid 関連文献
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2-Amino-6-cyano-3-(difluoromethyl)pyridine-4-carboxylic acidに関する追加情報
Professional Introduction to 2-Amino-6-cyano-3-(difluoromethyl)pyridine-4-carboxylic Acid (CAS No. 1804727-18-1)
2-Amino-6-cyano-3-(difluoromethyl)pyridine-4-carboxylic acid, with the CAS number 1804727-18-1, is a significant compound in the field of pharmaceutical chemistry and bioorganic synthesis. This heterocyclic molecule features a pyridine core, which is a cornerstone in medicinal chemistry due to its prevalence in biologically active molecules. The presence of multiple functional groups, including an amino group, a cyano group, and a difluoromethyl substituent, makes this compound a versatile intermediate for the synthesis of various pharmacologically relevant derivatives.
The< strong>pyridine ring is known for its ability to interact with biological targets such as enzymes and receptors, often through hydrogen bonding or π-stacking interactions. In the context of drug discovery, modifications on the pyridine ring can significantly alter the pharmacokinetic and pharmacodynamic properties of a molecule. The< strong>amino group at the 2-position and the cyano group at the 6-position provide opportunities for further functionalization, enabling the construction of more complex structures. Additionally, the< strong>difluoromethyl group at the 3-position is a well-documented pharmacophore that can enhance metabolic stability, improve binding affinity, and modulate lipophilicity.
This compound has garnered attention in recent years due to its potential applications in the development of novel therapeutic agents. Specifically, it has been explored as a building block for kinase inhibitors, which are critical in treating cancers and inflammatory diseases. The< strong>cyano group can be further transformed into other functional moieties such as carboxylic acids or esters, which are common in drug molecules. Furthermore, the< strong>difluoromethyl substitution pattern is frequently employed in modern drug design to improve pharmacological profiles.
In academic research, 2-Amino-6-cyano-3-(difluoromethyl)pyridine-4-carboxylic acid has been utilized in synthetic studies aimed at developing new heterocyclic scaffolds. The combination of electron-withdrawing and electron-donating groups on the pyridine ring allows for diverse reactivity patterns, making it amenable to various synthetic transformations. For instance, palladium-catalyzed cross-coupling reactions can be employed to introduce additional aryl or heteroaryl groups, expanding the structural diversity of potential derivatives.
The< strong>difluoromethyl group, in particular, has been extensively studied for its impact on drug-like properties. It can increase binding affinity by improving hydrophobic interactions and can also enhance metabolic stability by resisting oxidative degradation. Recent studies have demonstrated that compounds containing this moiety often exhibit improved pharmacokinetic profiles in vivo. This has led to its incorporation into numerous clinical candidates across different therapeutic areas.
The< strong>amino and< strong>cyano groups offer additional synthetic handles for derivatization. The amino group can be acylated or alkylated to form amides or esters, respectively, which are common motifs in drug molecules. The cyano group can be reduced to an amine or converted into a carboxylic acid via hydrolysis or oxidation reactions. These transformations make 2-Amino-6-cyano-3-(difluoromethyl)pyridine-4-carboxylic acid a valuable intermediate for constructing libraries of compounds for high-throughput screening.
The synthesis of this compound typically involves multi-step organic reactions starting from commercially available pyridine precursors. Key steps often include nucleophilic substitution reactions to introduce the amino and cyano groups, followed by electrophilic aromatic substitution to install the difluoromethyl moiety. Advanced synthetic techniques such as transition metal catalysis and flow chemistry have been employed to optimize yields and purity.
In conclusion, 2-Amino-6-cyano-3-(difluoromethyl)pyridine-4-carboxylic acid (CAS No. 1804727-18-1) represents a promising scaffold for pharmaceutical research and development. Its unique structural features and reactivity patterns make it an attractive building block for designing novel therapeutic agents with improved pharmacological properties. As research continues to uncover new applications for this compound, it is likely to remain a key intermediate in the discovery of next-generation drugs targeting various diseases.
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